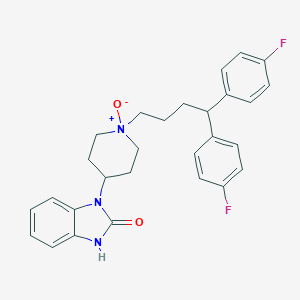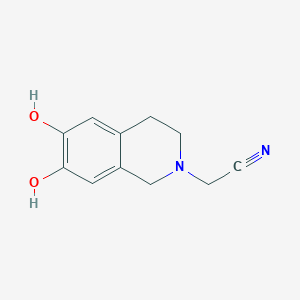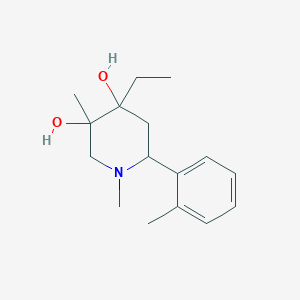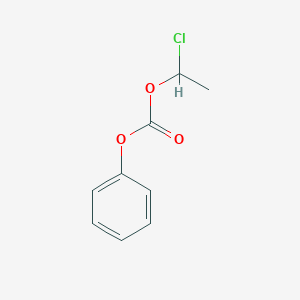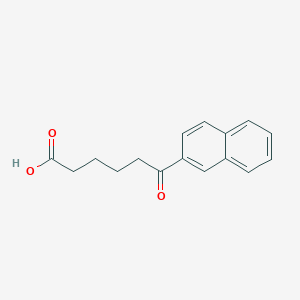
6-(2-Naphthyl)-6-oxohexanoic acid
Übersicht
Beschreibung
6-(2-Naphthyl)-6-oxohexanoic acid is an organic compound featuring a naphthalene ring substituted at the second position with a hexanoic acid chain, which has a ketone functional group at the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Naphthyl)-6-oxohexanoic acid typically involves the condensation of 2-naphthol with hexanoic acid derivatives under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where 2-naphthol reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring of 2-naphthol to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Naphthyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: this compound can be converted to 6-(2-Naphthyl)hexanoic acid.
Reduction: The reduction of the ketone group yields 6-(2-Naphthyl)hexanol.
Substitution: Electrophilic substitution reactions yield various substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Naphthyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Naphthyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-naphthylacetic acid: Similar in structure but with a methoxy group at the sixth position.
2-Naphthylacetic acid: Lacks the ketone group and has a shorter acetic acid chain.
2-Naphthol: The parent compound without the hexanoic acid chain.
Uniqueness
6-(2-Naphthyl)-6-oxohexanoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the hexanoic acid chain, which provides distinct reactivity and potential for diverse chemical transformations. Its structural features enable specific interactions with biological targets, making it valuable for research and industrial applications.
Eigenschaften
IUPAC Name |
6-naphthalen-2-yl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(7-3-4-8-16(18)19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEGVDEPRTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598768 | |
| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132104-10-0 | |
| Record name | ε-Oxo-2-naphthalenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132104-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



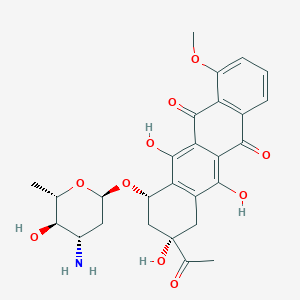
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)

